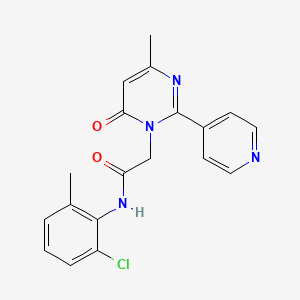
N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and specific activities, supported by data tables and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN5O3S2 |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[4-methyl-5-(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| InChI Key | SZJLLLGQCCCJNV-UHFFFAOYSA-N |
The compound features a chloro-substituted aromatic ring, a pyrimidine core, and a sulfonamide linkage, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The triazole and pyrimidine rings are known to inhibit specific enzymes or modulate receptor functions, potentially affecting pathways related to cancer proliferation and microbial resistance.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Antitumor Activity
The compound has also been investigated for its antitumor properties. A series of substituted thiazole derivatives were identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various cancer cell lines. One study reported complete tumor regression in a xenograft model of chronic myelogenous leukemia (CML) using similar compounds .
Cytotoxicity Studies
In vitro cytotoxicity assessments have demonstrated that many derivatives of this class are nontoxic to human cells, indicating a favorable therapeutic index for further development . For instance, the most active compounds in related studies showed low toxicity profiles while maintaining effective antimicrobial activity.
Case Study 1: Antitubercular Activity
In a study focusing on the design and synthesis of novel anti-tubercular agents, several pyrimidine-based derivatives were tested against Mycobacterium tuberculosis. Among these, five compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM .
Case Study 2: Antitumor Efficacy
Another investigation highlighted the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models. Compound 13 demonstrated robust in vivo activity with complete tumor regressions observed at multiple dosing levels .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other bioactive compounds, enhancing its potential therapeutic applications.
| Compound Name | Biological Activity |
|---|---|
| N-(2-chloro-6-methylphenyl)-thiazole derivative | Src/Abl kinase inhibition |
| Pyrimidine analogs | Antitubercular activity |
| Triazole-containing compounds | Anticancer properties |
Eigenschaften
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-4-3-5-15(20)18(12)23-16(25)11-24-17(26)10-13(2)22-19(24)14-6-8-21-9-7-14/h3-10H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJCHUJGOBXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














